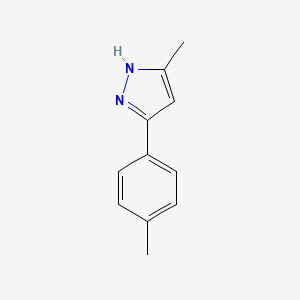

3-Methyl-5-p-tolyl-1h-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in modern chemical research. rsc.orgmdpi.comglobalresearchonline.net This "privileged structure" is integral to rational drug development and has inspired the creation of numerous new drug classes. frontiersin.orgnih.gov The versatility of the pyrazole ring is evident in its presence in over 40 FDA-approved drugs for a wide array of clinical conditions. rsc.org These applications span from anti-inflammatory agents like Celecoxib to analgesics and antipsychotics. rsc.org

The significance of pyrazoles extends beyond pharmaceuticals into agrochemicals, where they are used in the synthesis of herbicides and fungicides. globalresearchonline.netchemimpex.com Their unique structural properties also lend them to applications in material science, including the development of advanced polymers, fluorescent agents, dyes, liquid crystals, and organic light-emitting diodes (OLEDs). chemimpex.comnih.gov The chemical architecture of pyrazole allows for diverse substitutions, which fine-tunes its biological and physical properties, making it a multipurpose lead compound for creating biologically active molecules. globalresearchonline.net Researchers are continually exploring pyrazole derivatives for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and anticonvulsant properties. globalresearchonline.netnih.govwisdomlib.org

Research Context of Substituted Pyrazoles

The broad utility of the pyrazole core is significantly enhanced through the introduction of various substituent groups on the ring. The substitution, replacement, or removal of functional groups on a pyrazole ring directly influences the molecular interactions, efficacy, and potency of the resulting analogs. nih.gov This principle forms the basis of structure-activity relationship (SAR) studies, which are crucial for the rational design of new molecules with optimized therapeutic activity and fewer adverse effects. rsc.orgnih.gov

The position and nature of substituents govern the chemical behavior and biological effects of pyrazole derivatives. scirp.org For instance, the addition of an adamantyl residue to a 1,5-diaryl pyrazole was found to enhance its anti-inflammatory activity. nih.gov Similarly, pyrazole compounds with fluorine substitutions on an attached phenyl ring have demonstrated antinociceptive effects. frontiersin.orgnih.gov The synthesis of diverse pyrazole derivatives, such as those with sulfonamide, carboxamide, or cyano groups, is a key strategy for discovering compounds with potent and specific activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. wisdomlib.orgscirp.orgjst.go.jp The synthesis of these substituted pyrazoles can be achieved through various methods, including the condensation of hydrazines with unsaturated carbonyl compounds. researchgate.netresearchgate.net This chemical tractability allows chemists to generate large libraries of compounds for screening and development in medicinal, agricultural, and materials chemistry. encyclopedia.pub

Objectives and Scope of Academic Inquiry into 3-Methyl-5-p-tolyl-1H-pyrazole

Academic inquiry into this compound focuses on its role as a versatile chemical intermediate and its potential applications stemming from its specific substitution pattern. chemimpex.com The presence of a methyl group at the 3-position and a p-tolyl group at the 5-position of the pyrazole ring defines its unique chemical properties and reactivity.

Research objectives for this compound include:

Synthesis and Characterization: Developing efficient synthesis routes, such as the reaction of appropriate chalcones with hydrazine (B178648), and characterizing the compound's structure and properties using spectroscopic and crystallographic methods. scispace.com

Intermediate for Agrochemicals: Utilizing it as a key building block in the synthesis of effective herbicides and fungicides, contributing to crop protection and sustainable agriculture. chemimpex.com

Pharmaceutical Development: Exploring its potential as a scaffold for new therapeutic agents, particularly those with anti-inflammatory and analgesic properties. chemimpex.com

Material Science: Investigating its use in the synthesis of specialized polymers and other advanced materials that require specific thermal and mechanical characteristics. chemimpex.com

Biochemical Research: Studying its interactions within biochemical pathways to gain insights into metabolic processes, which could inform the development of novel therapeutic strategies. chemimpex.com

The scope of the research is centered on leveraging the compound's distinct structure for creating more complex molecules with enhanced efficacy and targeted functions in various scientific and industrial fields.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90861-52-2 chemimpex.comusbio.net |

| Molecular Formula | C₁₁H₁₂N₂ chemimpex.com |

| Molecular Weight | 172.23 g/mol chemimpex.comcymitquimica.com |

| Appearance | Cream color powder chemimpex.com |

| Melting Point | 118-124 °C chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| MDL Number | MFCD08446306 chemimpex.com |

| PubChem ID | 4328175 chemimpex.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Celecoxib |

| 1,5-diaryl pyrazole |

| 5-Chloro-3-methyl-1-(p-tolyl)-N-tosyl-1H-pyrazole-4-carboxamide |

| 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carbonitrile |

| 3-(Trifluoromethyl)-5-p-tolyl-1H-pyrazole |

| (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole |

| 3-Methyl-4-(p-tolyldiazenyl)-1H-pyrazol-5(4H)-one |

| 5-hydroxy-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde |

| 3-Methyl-1-p-tolyl-5-pyrazolone |

| 3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone |

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate |

| Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate |

| 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 5-(bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole |

| Ethyl 5-methyl-1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxylate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXABQYUJKQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90861-52-2 | |

| Record name | 5-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 5 P Tolyl 1h Pyrazole and Its Analogs

Conventional Synthetic Routes

Traditional methods for pyrazole (B372694) synthesis often involve reactions that can require harsh conditions, long reaction times, and the use of hazardous materials. researcher.life However, they remain fundamental and widely practiced approaches.

Hydrazine (B178648) Hydrate Cyclocondensation Approaches

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic and straightforward method for synthesizing pyrazoles. nih.govnih.gov This cyclocondensation reaction typically involves the reaction of a β-diketone with hydrazine hydrate. For the synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole, the corresponding β-diketone, 1-(p-tolyl)butane-1,3-dione, would be reacted with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. smolecule.com

The regioselectivity of the cyclocondensation can be influenced by the substituents on the dicarbonyl compound and the hydrazine derivative. nih.gov For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 1-(p-tolyl)butane-1,3-dione, Hydrazine hydrate | Reflux | This compound | Not specified | |

| 4-Methylacetophenone derivatives, Hydrazine hydrate | Reflux (12-24h), 80-100°C | 3-(p-Tolyl)-1H-pyrazole derivatives | Not specified | |

| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |

| Chalcone (B49325), p-((t-butyl)phenyl)hydrazine | Cu(OTf)₂, [BMIM-PF₆] | 3,5-disubstituted pyrazole | 82% | nih.gov |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. niscpr.res.in This approach typically involves the reaction of a dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkene or an alkyne. scispace.comnih.gov

Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used in pyrazole synthesis. niscpr.res.inacs.org The reaction of a nitrile imine with an alkyne provides a direct route to fully substituted pyrazoles. The regioselectivity of this cycloaddition is a key aspect, and studies have shown that it can be highly controlled. mdpi.com For example, the reaction between terminal alkynes and α-chiral tosylhydrazones leads to chiral pyrazoles through a cascade of reactions including the formation of a diazo compound, 1,3-dipolar cycloaddition, and a nih.govresearchgate.net-sigmatropic rearrangement. scispace.com

| Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |

| α-Chiral tosylhydrazones | Terminal alkynes | Cascade reaction | Chiral pyrazoles | Not specified | scispace.com |

| Diphenyl hydrazones | Acetyl acetone | Chloramine-T | 4-Acetyl-5-methyl-1,3-diarylpyrazoles | 59-78% | niscpr.res.in |

| Hydrazonoyl chlorides | Allenoates | Mild conditions | Spirobidihydropyrazoles | up to 94% | acs.org |

| Hydrazonoyl chlorides | Thioaurones | Mild conditions | Spiro-2-pyrazolines | Not specified | mdpi.com |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have gained significant attention as they offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. ajgreenchem.com Several MCRs have been developed for the synthesis of pyrazole derivatives.

One such example involves the reaction of an alkyne, a nitrile, and a titanium imido complex, which proceeds via an oxidatively induced N-N bond coupling to form a pyrazole. nih.gov Another MCR involves the one-pot reaction of a β-keto ester, hydrazine, an aromatic aldehyde, and a pyridinium (B92312) salt in an ionic liquid to produce dihydro-1H-furo[2,3-c]pyrazoles. ajgreenchem.com The use of catalysts like imidazole (B134444) in aqueous media has also been reported for the green synthesis of pyrazolone (B3327878) derivatives. acs.org

| Components | Catalyst/Medium | Product Type | Yield | Reference |

| p-Tolunitrile, 3-Hexyne, Azobenzene | py₂TiCl₂(NPh) | 4,5-Diethyl-N-phenyl-3-p-tolylpyrazole | 16% | nih.gov |

| Ethyl acetoacetate, Hydrazines, Imidazole | Aqueous media | 2-Pyrazoline-5-one derivatives | Not specified | acs.org |

| Aldehydes, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Cocamidopropyl betaine (B1666868) (CAPB) in water | Dihydropyrano[2,3-c]pyrazoles | Not specified | tandfonline.com |

| Phenyl hydrazine, Malononitrile, Aldehydes | Iodine in water | Functionalized pyrazoles | Not specified | tandfonline.com |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, and pyrazole synthesis is no exception. benthamdirect.comresearcher.liferesearchgate.net Green chemistry approaches focus on reducing or eliminating the use and generation of hazardous substances. benthamdirect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comdergipark.org.tr This technology has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.trrsc.org

For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component condensation has been shown to be significantly faster under microwave irradiation compared to conventional heating. nih.gov In one study, a reaction that took 1.4 hours at 80°C with conventional heating to give an 80% yield was completed in just 25 minutes with an 88% yield under microwave irradiation. nih.gov Similarly, a one-pot, three-component synthesis of novel pyrazole scaffolds demonstrated the efficiency of microwave heating. d-nb.infonih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields. benthamdirect.combenthamdirect.com The application of ultrasound in pyrazole synthesis has been explored, demonstrating its potential to facilitate reactions under milder conditions. bgu.ac.ilasianpubs.org

Ultrasound-assisted synthesis has been used for the preparation of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine, with the reaction time being significantly reduced compared to conventional methods. asianpubs.org In another study, the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole derivatives using a Mn/ZrO₂ catalyst in an aqueous ethanol (B145695) solution resulted in a 98% yield in just 10 minutes, compared to an 83% yield in 1 hour with conventional methods. nih.gov

Solvent-Free and Aqueous Media Syntheses

In response to the growing need for environmentally benign chemical processes, significant research has focused on minimizing or eliminating the use of volatile and hazardous organic solvents. These "green" approaches often lead to simplified work-up procedures, reduced waste, and lower costs.

Solvent-free, or solid-state, synthesis represents a key green methodology. Reactions are typically conducted by heating a mixture of the neat reactants, often in the presence of a catalyst. For instance, the condensation of 1,3-diketones and hydrazines can be efficiently promoted by a catalytic amount of nano-silica sulfuric acid under thermal, solvent-free conditions, offering advantages like short reaction times and high yields. arabjchem.org Similarly, silica-supported phosphorus pentoxide (P2O5·SiO2) has proven to be an effective and reusable catalyst for the solvent-free synthesis of 1,3,5-trisubstituted pyrazoles at 120 °C. oiccpress.com Other studies have utilized scandium(III) triflate (Sc(OTf)3) as a catalyst for solventless condensation at room temperature, achieving excellent yields. scielo.br Microwave irradiation has also been employed to facilitate solvent-free cycloaddition reactions to form 3,5-disubstituted-1H-pyrazoles. mdpi.com

Aqueous synthesis provides another sustainable alternative, utilizing water as a safe, non-toxic, and inexpensive solvent. An efficient protocol for pyrazole synthesis involves the condensation of 1,3-diketones with hydrazines or hydrazides in water at room temperature, catalyzed by Amberlyst-70, a recyclable and non-toxic resinous heterogeneous catalyst. mdpi.comresearchgate.net This method avoids the need for chromatographic purification or complex workups. researchgate.net The use of water microdroplets has emerged as a novel technique where the inherent acidity at the droplet surface can catalyze the dehydration reaction required for pyrazole formation, often within milliseconds and without any external catalyst. acs.org The synergistic effect of combined microwave and ultrasound irradiation has also been shown to dramatically accelerate reactions in aqueous media. rsc.org

Catalytic Methodologies (e.g., Nanocatalysts, Heterogeneous Catalysis)

Catalysis is central to modern pyrazole synthesis, offering pathways to higher yields, milder reaction conditions, and improved selectivity. Heterogeneous catalysts and nanocatalysts are particularly advantageous due to their ease of separation from the reaction mixture, potential for recycling, high stability, and large surface area, which enhances catalytic activity. nih.govresearchgate.netrsc.org

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, simplifying their removal post-reaction, often by simple filtration. researchgate.netbenthamdirect.com As mentioned, the acidic resin Amberlyst-70 serves as an effective heterogeneous catalyst in aqueous media. mdpi.comresearchgate.net Other examples include polystyrene-supported sulfonic acid and layered zirconium sulfophenyl phosphonate. arabjchem.org Recently, heterogeneous nickel-based catalysts have been used for the one-pot, three-component synthesis of pyrazoles at room temperature, with the catalyst being reusable for up to seven cycles. mdpi.com

Nanocatalysts: The use of catalysts at the nanometer scale offers a significant increase in the surface-area-to-volume ratio, providing more active sites for reactions. frontiersin.org A variety of nanocatalysts have been developed for pyrazole synthesis. Nano-silica sulfuric acid provides an acidic surface that efficiently catalyzes the condensation of 1,3-diketones and hydrazines. arabjchem.org Metal oxide nanoparticles, such as ZnO and Co₃O₄, have also been employed. rsc.orgfrontiersin.org For example, ZnO nanostructures have been used for the multicomponent synthesis of related pyranopyrazole scaffolds. rsc.org Magnetic nanocatalysts, like magnetized dextrin (B1630399) or Fe₃O₄ composites, are particularly appealing as they can be easily recovered from the reaction mixture using an external magnet. mdpi.comchemmethod.com

Flow Chemistry in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has revolutionized chemical synthesis. mdpi.com This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety, and straightforward scalability compared to traditional batch processing. mdpi.comchim.it

The synthesis of 3,5-disubstituted pyrazoles, including those with p-tolyl groups, has been successfully adapted to continuous flow systems. mdpi.com A notable strategy involves an uninterrupted two-step flow process. researchgate.netrsc.org In the first step, a terminal alkyne (e.g., 4-ethynyltoluene) undergoes a copper-catalyzed homocoupling to form a symmetrical 1,3-diyne intermediate (e.g., 1,4-di-p-tolylbuta-1,3-diyne). This intermediate stream is then directly mixed with a stream of hydrazine. The subsequent reaction, a Cope-type hydroamination, occurs at elevated temperatures (e.g., 120 °C) in a second reactor coil to yield the 3,5-disubstituted pyrazole in very good yields (84-90%) without the need to isolate the diyne intermediate. researchgate.netrsc.org This method provides a direct and efficient route to symmetrically substituted pyrazoles from readily available starting materials. rsc.org

Furthermore, a multistep continuous flow synthesis has been developed for the production of Celecoxib, a pharmaceutical that contains the 5-p-tolyl-pyrazole moiety, demonstrating the industrial applicability of this technology for complex analog synthesis. rsc.org

Mechanistic Investigations of Synthetic Transformations

The most fundamental route to pyrazoles is the Knorr pyrazole synthesis, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine. jk-sci.comyoutube.com The mechanism proceeds through several key steps:

Initial attack by one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the dicarbonyl compound.

This forms a hydrazone or enamine-type intermediate after dehydration. youtube.com

An intramolecular cyclization then occurs, where the second nitrogen atom attacks the remaining carbonyl group.

A final dehydration step yields the stable, aromatic pyrazole ring. jk-sci.comyoutube.com

A significant consideration in this mechanism is regioselectivity. When an unsymmetrical 1,3-dicarbonyl, such as 1-(p-tolyl)butane-1,3-dione, reacts with hydrazine, two constitutional isomers can potentially form: this compound and 3-p-tolyl-5-methyl-1H-pyrazole. The final product ratio often depends on the reaction conditions and the relative reactivity of the two carbonyl groups. mdpi.combeilstein-journals.org

In catalyzed reactions, the catalyst's role is typically to facilitate one or more steps of this pathway. For example, the Lewis or Brønsted acidic sites on heterogeneous catalysts can activate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine, thereby accelerating the initial condensation and subsequent cyclization. arabjchem.orgnih.gov

For the flow synthesis involving a 1,3-diyne intermediate, the mechanism is different. It involves a Cope-type hydroamination where hydrazine adds across the conjugated diyne system, followed by an electrophilic cyclization to furnish the pyrazole ring. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 5 P Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Methyl-5-p-tolyl-1H-pyrazole, providing detailed information about the hydrogen and carbon environments within the molecule. As an N-unsubstituted pyrazole (B372694), it can exist in tautomeric forms, which influences the NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides distinct signals that correspond to each unique proton in the structure. The chemical shifts are influenced by the electronic environment of the protons.

NH Proton: The proton attached to the nitrogen of the pyrazole ring typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. For the closely related tautomer, 3-(p-tolyl)-1H-pyrazole, this signal has been observed at approximately δ 10.14 ppm. rsc.org

Aromatic Protons: The p-tolyl group displays a characteristic AA'BB' system, resulting in two distinct doublets. Protons on the tolyl ring typically appear in the range of δ 7.2 to 7.8 ppm. For instance, in a related pyrazole, signals were observed as a doublet at δ 7.65 ppm and another at δ 7.21 ppm. rsc.org

Pyrazole H4 Proton: The single proton on the C4 position of the pyrazole ring typically resonates as a singlet in the region of δ 6.3 to 6.6 ppm. rsc.orgrsc.org

Methyl Protons: The molecule contains two methyl groups in different environments, which results in two separate singlets. The protons of the methyl group attached to the tolyl ring are generally found around δ 2.3–2.5 ppm. Specifically, a signal at δ 2.39 ppm is characteristic for the tolyl methyl group. rsc.org The methyl group attached to the pyrazole ring at the C3 position is observed slightly upfield, with reported values around δ 2.23 ppm for similar structures. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton Assignment | Typical Chemical Shift (δ ppm) | Multiplicity |

| NH (Pyrazole) | > 10 | broad singlet |

| Ar-H (Tolyl) | ~ 7.2 - 7.8 | doublet, doublet |

| H-4 (Pyrazole) | ~ 6.3 - 6.6 | singlet |

| CH₃ (Tolyl) | ~ 2.3 - 2.5 | singlet |

| CH₃ (Pyrazole) | ~ 2.2 - 2.3 | singlet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom. The chemical shifts help in confirming the carbon skeleton of the molecule.

Pyrazole Carbons: The carbons of the pyrazole ring have distinct chemical shifts. The C3 and C5 carbons, bonded to the methyl and tolyl groups respectively, are found significantly downfield, with shifts around δ 143-150 ppm. rsc.org The C4 carbon, on the other hand, appears much further upfield, typically around δ 102 ppm. rsc.orgrsc.org

Tolyl Carbons: The four unique carbons of the p-tolyl ring resonate in the aromatic region of δ 125-138 ppm. rsc.org The carbon attached to the pyrazole ring (ipso-carbon) and the carbon bearing the methyl group (para-carbon) have distinct shifts influenced by their substituents.

Methyl Carbons: The carbon of the tolyl methyl group typically has a chemical shift of about δ 21 ppm. rsc.org The carbon of the methyl group on the pyrazole ring is found further upfield, at approximately δ 11.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon Assignment | Typical Chemical Shift (δ ppm) |

| C3, C5 (Pyrazole) | ~ 143 - 150 |

| C-Ar (Tolyl, ipso) | ~ 129 - 133 |

| C-Ar (Tolyl) | ~ 125 - 138 |

| C4 (Pyrazole) | ~ 102 |

| CH₃ (Tolyl) | ~ 21 |

| CH₃ (Pyrazole) | ~ 11.5 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While standard 1D NMR provides fundamental data, advanced techniques are crucial for unambiguous assignment.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming assignments for the CH, CH₂, and CH₃ groups. Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for establishing the connectivity across the molecule, for example, by showing correlations between the tolyl protons and the C5 carbon of the pyrazole ring, or between the C3-methyl protons and the C3 and C4 carbons. These correlations are essential to differentiate between the 3-methyl-5-p-tolyl and the 5-methyl-3-p-tolyl tautomers.

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical values with experimental data provides a high degree of confidence in the structural assignment. nih.govderpharmachemica.com

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of their bonds. The IR spectrum of this compound shows several characteristic absorption bands.

N-H Stretching: A prominent band corresponding to the N-H stretching vibration of the pyrazole ring is typically observed in the region of 3100-3400 cm⁻¹. For 3-(p-tolyl)-1H-pyrazole, this has been reported at 3173 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations from the tolyl ring appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹, with a reported value around 2924 cm⁻¹. rsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and tolyl rings are found in the 1450-1600 cm⁻¹ region. Bands at 1515 cm⁻¹ and 1454 cm⁻¹ have been reported for a related structure. rsc.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring are characteristic and appear at lower frequencies, such as the band at 821 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 (~2920) |

| C=N / C=C Ring Stretch | 1450 - 1600 |

| Aromatic C-H Bend | ~ 820 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₂N₂), the calculated molecular weight is approximately 172.23 g/mol .

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements. For the constitutional isomer 3-methyl-4-(p-tolyl)-1H-pyrazole, the protonated molecule [M+H]⁺ was observed at an m/z of 173.1074, which corresponds precisely to the calculated value for the formula C₁₁H₁₃N₂⁺ (173.1073). rsc.org This confirms the elemental composition of the molecule. The molecular ion peak [M]⁺ would be found at m/z 172. Common fragmentation pathways for pyrazoles include the loss of a stable N₂ molecule and cleavage of side chains.

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of closely related pyrazole derivatives allows for a reliable prediction of its key structural features.

Molecular Geometry: The molecule is not planar. Crystal structures of similar compounds, such as 1-phenyl-3-p-tolyl-pyrazole derivatives, show a significant dihedral angle between the plane of the pyrazole ring and the p-tolyl ring, which can range from approximately 33° to 71°. nih.govniscpr.res.in This twist is due to steric hindrance between the two rings.

Crystal System and Space Group: Related pyrazole compounds frequently crystallize in the monoclinic system, with common space groups being P2₁/c. nih.govresearchgate.net

Elucidation of Tautomeric Forms and Conformational Preferences

The structural characterization of this compound is significantly influenced by the phenomenon of annular prototropic tautomerism, a common feature in 3,5-disubstituted pyrazoles. encyclopedia.pub This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two possible tautomeric forms: this compound and 5-methyl-3-p-tolyl-1H-pyrazole. The equilibrium between these forms can be influenced by factors such as the electronic nature of the substituents, the solvent, and the physical state (solid or solution). nih.gov

Theoretical and experimental studies on analogous 3(5)-disubstituted pyrazoles indicate that the relative stability of the tautomers is governed by the electronic properties of the groups at positions 3 and 5. nih.gov Generally, electron-donating groups tend to stabilize the tautomer where the N-H group is in closer proximity. nih.gov Conversely, electron-withdrawing groups favor the alternative arrangement. In the case of this compound, both the methyl and p-tolyl groups are electron-donating, creating a nuanced electronic balance that determines the predominant tautomer.

X-ray crystallography studies on closely related derivatives provide insight into the molecule's conformational preferences, particularly the orientation of the planar pyrazole and tolyl rings. The dihedral angle between these two rings is a key conformational parameter. In different crystalline environments and with various substitutions on the pyrazole core, this angle has been observed to vary significantly, indicating considerable conformational flexibility. For instance, in a pyrazole chalcone (B49325) derivative, the dihedral angle between the pyrazole ring and the tolyl ring was found to be 32.95 (9)°. niscpr.res.in In another derivative, ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, this angle was measured at 60.35 (8)°. iucr.orgresearchgate.netiucr.org This variation underscores how different substitution patterns and crystal packing forces can influence the molecule's solid-state conformation.

| Compound | Dihedral Angle (Pyrazole Ring – Tolyl Ring) | Reference |

|---|---|---|

| 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde derivative | 32.95 (9)° | niscpr.res.in |

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | 60.35 (8)° | iucr.orgiucr.org |

| 1-(3-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone | 51.26 (12)° | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular forces, including hydrogen bonding and π-stacking interactions. The pyrazole ring itself is a versatile participant in these interactions, with the N-H group acting as a hydrogen bond donor and the sp2-hybridized nitrogen atom serving as an acceptor.

In the crystal structures of related compounds, hydrogen-bonded chains are a common motif. C–H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are frequently observed. iucr.orgresearchgate.netiucr.org These interactions can link molecules into chains propagating along a crystallographic axis. iucr.org For example, in the crystal packing of ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, C–H···π interactions are responsible for forming molecular chains. iucr.orgresearchgate.net

Aromatic π–π stacking is another crucial interaction that governs the crystal packing. These interactions occur between the electron-rich pyrazole and tolyl rings of adjacent molecules. In the crystal structure of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, aromatic π–π stacking interactions between the pyrazole and tolyl rings link molecules into centrosymmetric dimers. researchgate.net Similarly, in other pyrazole derivatives, adjacent chains formed by hydrogen bonding are connected through π–π interactions, creating a three-dimensional network. niscpr.res.innih.gov The incorporation of the thiophene (B33073) ring in a related structure, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, leads to parallel slipped π–π interactions between thiophene and pyrazole rings with an inter-centroid distance of 3.7516(14) Å, further stabilizing the crystal lattice. vulcanchem.com

| Interaction Type | Description | Compound/System | Reference |

|---|---|---|---|

| C–H···π | Forms chains propagating along the a-axis. | Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | iucr.orgresearchgate.netiucr.org |

| π–π Stacking | Links molecules into centrosymmetric dimers via pyrazole-tolyl ring interactions. | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| C–H···O | Forms a hydrogen-bonded chain. | A pyrazole chalcone derivative | niscpr.res.in |

| π–π Stacking | Parallel slipped interactions between thiophene and pyrazole rings (inter-centroid distance = 3.7516(14) Å). | 3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | vulcanchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure of this compound gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These absorptions correspond to electronic transitions between different molecular orbitals. The extended conjugated system, encompassing both the pyrazole and the p-tolyl rings, is primarily responsible for the observed spectral features.

Studies on analogous pyrazole-based Schiff bases have identified distinct absorption bands that provide insight into the electronic transitions of the chromophore. nepjol.info Typically, two main absorption bands are observed. A high-energy band, usually found in the range of 325 nm, is assigned to a π–π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. A second, lower-energy band can appear at longer wavelengths, such as 415 nm, and is often attributed to a charge-transfer (CT) transition. nepjol.info This type of transition involves the movement of electron density from an electron-donor part of the molecule (like the p-tolyl group) to an electron-acceptor part.

The specific wavelengths (λmax) and intensities (molar extinction coefficients, ε) of these transitions can be influenced by the solvent polarity and the specific substitution pattern on the pyrazole core. nih.gov For example, the oxidation of a pyrazole derivative can be monitored using UV/Vis spectroscopy, where the formation of a radical cation leads to the appearance of new absorption bands at much longer wavelengths, around 650 nm. battery-power.eu

| Absorption Maximum (λmax) | Assignment | Compound | Reference |

|---|---|---|---|

| 325 nm | π–π* transition | (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | nepjol.info |

| 415 nm | Charge-transfer (CT) transition | (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | nepjol.info |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Methyl-3-p-tolyl-1H-pyrazole |

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate |

| 1-(3-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone |

| 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine |

Reactivity and Reaction Mechanism Studies of 3 Methyl 5 P Tolyl 1h Pyrazole Derivatives

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is considered a π-excessive aromatic system, which generally favors electrophilic substitution. nih.govmdpi.com In derivatives of 3-Methyl-5-p-tolyl-1H-pyrazole, the C4 position is the primary site for electrophilic attack. nih.govmdpi.compharmajournal.net This is due to the combined electron-donating effects of the methyl group at C3 and the p-tolyl group at C5, which increase the electron density at this position. The nitrogen atom at position 2, possessing a lone pair of electrons, also directs electrophiles to the C4 position. pharmajournal.net

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. pharmajournal.net For instance, reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position. pharmajournal.net The reactivity towards electrophiles is, however, diminished in acidic media because the pyrazole nitrogen can be protonated, forming a pyrazolium (B1228807) cation which is less susceptible to electrophilic attack. pharmajournal.net

Nucleophilic Substitution Reactions

Nucleophilic attacks on the pyrazole ring are generally less favorable due to its electron-rich nature. nih.govmdpi.comchim.it However, they preferentially occur at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. nih.govmdpi.com The presence of strong electron-withdrawing groups on the pyrazole ring can facilitate nucleophilic substitution. pharmajournal.netchim.it

In the context of this compound derivatives, nucleophilic substitution is not a common reaction pathway unless the ring is activated by other functional groups. For example, the presence of a good leaving group, such as a halogen, at the C5 position can allow for nucleophilic displacement. Studies on related 5-chloropyrazoles have shown that nucleophilic attack by primary alkylamines can occur, although the reactivity is influenced by the substituents on the pyrazole ring. chim.it

Tautomerism and its Influence on Reactivity

N-unsubstituted pyrazoles, including this compound, exist as a mixture of tautomers due to the migration of the proton between the two nitrogen atoms. mdpi.compharmajournal.net This results in two primary tautomeric forms for asymmetrically substituted pyrazoles: the 3-substituted and the 5-substituted isomers. In the case of this compound, this equilibrium involves the 3-methyl-5-p-tolyl and the 5-methyl-3-p-tolyl forms.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature. nih.gov Theoretical studies have indicated that electron-donating groups tend to favor the tautomer where the group is at the 3-position, while electron-withdrawing groups favor the 5-position. The presence of both an electron-donating methyl group and a p-tolyl group creates a nuanced electronic environment that affects the tautomeric balance. nih.gov This tautomerism is critical as it influences the molecule's reactivity, hydrogen bonding capabilities, and how it interacts with biological targets. nih.govvulcanchem.com For instance, the alkylation of 3(5)-methyl-1H-pyrazole can lead to a mixture of N1- and N2-alkylated products, with the ratio depending on the reaction conditions and the nature of the alkylating agent. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a significant consideration in the synthesis and functionalization of pyrazole derivatives. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines to form pyrazoles can lead to a mixture of regioisomers. conicet.gov.aracs.org For the synthesis of this compound, the reaction between p-tolyl-1,3-butanedione and hydrazine (B178648) would be the classical approach. The regioselectivity of this condensation is influenced by the reaction conditions. For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, favoring the 5-arylpyrazole isomer. conicet.gov.aracs.org

In reactions involving the pre-formed pyrazole ring, the inherent electronic properties dictate regioselectivity. As mentioned, electrophiles preferentially attack the C4 position. nih.govmdpi.com In cases where multiple reaction sites are available, such as in the functionalization of pyrazole derivatives, controlling the regioselectivity is crucial for obtaining the desired product. For instance, in multicomponent reactions to synthesize substituted pyrazoles, the regioselectivity can often be controlled by the choice of catalyst and reaction conditions. sioc-journal.cn

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule. While the core pyrazole ring is planar, reactions at substituent groups or the formation of new chiral centers on side chains can lead to stereoisomers. For example, the vinylogous addition of 4-alkylidene-5-aminopyrazoles to alkyl trifluoropyruvates proceeds with high diastereoselectivity, affording highly functionalized tertiary alcohols. beilstein-journals.org

Ring-Opening and Ring-Closure Reactions

The pyrazole ring is generally stable; however, under certain conditions, it can participate in ring-opening and ring-closure (ANRORC - Addition of Nucleophile, Ring Opening, and Ring Closure) reactions. These transformations are often observed in highly substituted or activated pyrazole systems. For example, reactions of 1,4-dinitropyrazoles with arylhydrazines can proceed via an ANRORC mechanism to yield 1-aryl-4-nitropyrazoles. researchgate.net

Ring-closure reactions are fundamental to the synthesis of the pyrazole core itself, most commonly through the condensation of a 1,3-dielectrophilic species with a hydrazine. nih.govmdpi.com Furthermore, the pyrazole ring can be constructed from other heterocyclic systems. For example, 3-acyl-4,5-dihydrofurans react with hydrazines in the presence of a Brønsted acid to form 2-(pyrazol-4-yl)ethanols through a domino ring-closure-ring-opening sequence. rsc.org Pyrimidines and their N-alkyl salts can also undergo ring transformation reactions with nucleophiles like hydrazine to form pyrazoles. wur.nl Fused pyrazole systems can be synthesized via intramolecular ring-closure reactions, such as the silver(I)-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles to form 2H-furo[2,3-c]pyrazoles. nih.gov

Derivatization Strategies for Functionalization

The this compound scaffold can be functionalized at various positions to generate a diverse range of derivatives. nih.govconicet.gov.aracs.org Common strategies include:

N-Alkylation and N-Arylation: The NH proton of the pyrazole ring can be readily substituted with alkyl or aryl groups using appropriate electrophiles in the presence of a base. pharmajournal.net Phase-transfer catalysis has been employed for the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) to yield tris-pyrazolylmethanes. nih.gov

C4-Functionalization: As the most nucleophilic carbon, the C4 position is a prime target for introducing substituents via electrophilic substitution reactions.

Functionalization of Substituents: The methyl and p-tolyl groups can be modified. For example, the methyl group could potentially be halogenated or oxidized, while the tolyl group can undergo electrophilic aromatic substitution on its own phenyl ring.

Condensation Reactions: The active methylene (B1212753) group in pyrazolone (B3327878) derivatives (the keto form of hydroxypyrazoles) readily reacts with electrophiles like aldehydes. rjpbcs.com Although this compound itself does not have an active methylene group on the ring, derivatives can be designed to incorporate one.

Cross-Coupling Reactions: Halogenated derivatives of this compound can serve as substrates for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. mdpi.com

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient route to highly substituted pyrazole derivatives. nih.gov For example, a three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent compound, enabling its application in diverse fields such as pharmaceuticals and materials science. chemimpex.com

Computational Chemistry and in Silico Investigations of 3 Methyl 5 P Tolyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters that are crucial for understanding reactivity and stability. For derivatives of 3-Methyl-5-p-tolyl-1H-pyrazole, DFT calculations have been instrumental in elucidating their geometric and electronic features.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

The electronic landscape of a molecule is key to its chemical behavior. DFT calculations provide detailed information about this landscape through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals and their energy gap (ΔE) are fundamental descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and the electron-donating p-tolyl group, while the LUMO can be distributed across the pyrazole and adjacent phenyl rings. mdpi.com For instance, in a related compound, 5-Chloro-3-methyl-1-phenyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide, the HOMO is located on the 3-methylphenyl ring, pyrazole ring, and amide bond, while the LUMO is on the pyrazole ring, phenyl ring, chlorine atom, and amide bond. mdpi.com The energy gap for this molecule was calculated to be 0.16616 Hartree. mdpi.com In another study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the HOMO and LUMO energies were calculated, and from these, global reactivity descriptors such as chemical potential, chemical softness, global electrophilicity index, and global hardness were determined. derpharmachemica.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other molecules, including biological targets. In MEP maps, negative potential regions (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while positive potential regions (blue) indicate areas prone to nucleophilic attack. For pyrazole derivatives, the MEP can highlight the reactive sites within the molecule. derpharmachemica.comresearchgate.net

A data table summarizing HOMO-LUMO energies and related quantum chemical parameters for a representative pyrazole derivative is presented below.

| Parameter | Value |

| HOMO Energy | -4.85 eV materialsciencejournal.org |

| LUMO Energy | -0.60 eV materialsciencejournal.org |

| Energy Gap (ΔE) | 4.25 eV materialsciencejournal.org |

| Ionization Potential (I) | 4.85 eV materialsciencejournal.org |

| Electron Affinity (A) | 0.60 eV materialsciencejournal.org |

| Global Hardness (η) | 2.12 eV materialsciencejournal.org |

| Global Softness (S) | 0.47 eV⁻¹ materialsciencejournal.org |

| Electronegativity (χ) | 2.72 eV materialsciencejournal.org |

| Electrophilicity Index (ω) | 1.75 eV materialsciencejournal.org |

| Data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic compound, calculated at the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org |

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its properties and biological activity. Conformational analysis involves identifying the most stable conformations (rotamers) and the energy barriers between them. For a molecule like this compound, rotation around the single bond connecting the pyrazole and p-tolyl rings is a key conformational variable.

DFT calculations can be used to optimize the geometry of different conformers and determine their relative energies. The most stable conformation is the one with the lowest energy. For pyrazole derivatives, the planarity of the pyrazole ring and the dihedral angles between the pyrazole and aryl rings are important structural parameters. nih.gov In some cases, the pyrazole ring can be distorted from planarity by bulky substituents. nih.gov The stability of a conformation is influenced by steric and electronic effects. For instance, gauche interactions between bulky groups can destabilize a conformation. lumenlearning.com

The optimized geometry of pyrazole derivatives reveals important information about bond lengths and angles. For example, in a series of [3-(3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the C2–C3–N7 bond angle was calculated to be around 112°, while the N7–N8–C3 bond angle was approximately 109.5°. nih.gov These values indicate some distortion in the pyrazole ring. nih.gov

Vibrational Frequency Analysis and Spectroscopic Predictions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra to confirm the structure and assign vibrational modes.

The calculated vibrational spectrum is obtained from the second derivatives of the energy with respect to the atomic coordinates. A good correlation between the theoretical and experimental vibrational frequencies provides confidence in the accuracy of the computational model. For example, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the calculated vibrational frequencies using the B3LYP/6-311++G(d,p) method showed good agreement with the experimental FT-IR spectrum. derpharmachemica.com The C-H out-of-plane bending vibrations were observed experimentally at 759 and 831 cm⁻¹ and calculated at 764 and 813 cm⁻¹, respectively. derpharmachemica.com Similarly, the C=C stretching modes were observed at 1597 and 1552 cm⁻¹ and calculated at 1580 and 1564 cm⁻¹. derpharmachemica.com

A table of selected calculated and experimental vibrational frequencies for a related pyrazole derivative is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H out-of-plane bending (ring C) | 759 derpharmachemica.com | 764 derpharmachemica.com |

| C-H out-of-plane bending (ring A) | 831 derpharmachemica.com | 813 derpharmachemica.com |

| C=C stretching (ring A) | 1597 derpharmachemica.com | 1580 derpharmachemica.com |

| C=C stretching (ring C) | 1552 derpharmachemica.com | 1564 derpharmachemica.com |

| N=N stretching | 1427 derpharmachemica.com | 1428 derpharmachemica.com |

| Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole. derpharmachemica.com |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. This allows for the exploration of conformational flexibility and the simulation of interactions with other molecules, such as proteins, in a more realistic, dynamic environment.

Conformational Dynamics and Flexibility

MD simulations can reveal the range of conformations that a molecule can adopt in solution or when bound to a target. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how a molecule might adapt its shape to fit into a binding site. For pyrazole derivatives, MD simulations could be used to study the flexibility of the p-tolyl group relative to the pyrazole ring and how this flexibility might influence its biological activity.

Ligand-Target Interactions in Dynamic Environments

One of the most powerful applications of MD simulations is in studying the interactions between a ligand (like this compound) and a biological target, such as an enzyme or receptor. After an initial binding pose is predicted using molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex and to identify key interactions that contribute to binding affinity. diva-portal.org These simulations can reveal how the ligand and protein adapt to each other's presence and can provide insights into the mechanism of action. For example, MD simulations of pyrazole derivatives binding to a kinase could show the formation and breaking of hydrogen bonds and other non-covalent interactions over time, providing a more complete picture of the binding event. diva-portal.org

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. tojqi.net It is instrumental in identifying potential biological targets for a ligand and estimating its binding affinity, which is often represented by a docking score. nih.gov This method simulates the interaction between a ligand, such as this compound, and the active site of a target protein, providing insights into the binding mode and the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. johnshopkins.edu

While specific docking studies on this compound are not extensively detailed in the available literature, numerous studies on structurally related pyrazole derivatives highlight the potential targets and binding capabilities of this chemical scaffold. For instance, various pyrazole derivatives have been docked against a range of protein targets implicated in diseases like cancer, microbial infections, and inflammation.

Key Research Findings from Related Compounds:

Anticancer Targets: Docking studies on pyrazole-hybrid chalcone (B49325) conjugates have identified tubulin as a potential target. The most promising compounds fit well into the colchicine-binding site, forming crucial hydrogen bond interactions with key amino acid residues like ASN 249, ALA 250, and LYS 254. nih.gov In another study, thiazolyl-pyrazole derivatives showed promising binding affinities against the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. d-nb.info

Antimicrobial Targets: As potential antimicrobial agents, pyrazole derivatives have been docked against microbial enzymes such as DNA gyrase and secreted aspartic protease from Candida albicans. johnshopkins.edu These studies revealed that specific substitution patterns on the pyrazole ring lead to lower binding energies and effective binding modes within the enzyme's active site. johnshopkins.edu

Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Molecular docking of 5-amino-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives, which share a substituted pyrazole core, has been performed on the COX-2 enzyme. biointerfaceresearch.com These studies help in identifying selective COX-2 inhibitors, which are desirable for reducing inflammatory responses with fewer side effects. biointerfaceresearch.com

The following table summarizes representative docking studies performed on pyrazole derivatives, indicating the potential interaction capabilities of the pyrazole scaffold.

| Derivative Class | Protein Target | Key Interactions/Findings | Docking Score (Example) |

| Thiazolyl-pyrazoles | EGFR Kinase | Promising binding affinities within the active site. | -3.4 kcal/mol |

| Pyrazole Chalcones | Tubulin (Colchicine site) | Hydrogen bonds with ASN 249, ALA 250, LYS 254. nih.gov | Not Specified |

| Fused Pyrazolo[1,5-a]pyrimidines | DNA Gyrase (PDB: 2XCT) | Lower binding energy with various binding modes. johnshopkins.edu | Not Specified |

| Pyrazole Carbothioamides | COX-2 | Promising results compared to the reference drug, celecoxib. biointerfaceresearch.com | Not Specified |

| Pyrazole Derivatives | C-RAF Protein | Compound M36 showed the lowest binding affinity score. nih.gov | -9.7 kcal/mol |

These studies collectively suggest that this compound, by virtue of its core structure, likely interacts with a range of biological targets, particularly protein kinases and enzymes involved in pathogenic and inflammatory processes. The p-tolyl group can engage in hydrophobic interactions, while the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating strong binding to target proteins.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). biointerfaceresearch.com These models are built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to predict the activity or properties of new, untested compounds based on calculated molecular descriptors. acs.orgnih.gov Descriptors can encode various aspects of a molecule's structure, including topological, electronic, and steric features. shd-pub.org.rs

For the pyrazole class of compounds, QSAR studies have been instrumental in optimizing their therapeutic potential. By analyzing a series of related pyrazole derivatives, researchers can identify the key structural features that enhance a specific biological activity.

Applications in Pyrazole Derivatives Research:

Anticancer Agents: 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives to understand their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgnih.gov These studies revealed that adjacency and distance matrix descriptors significantly influence the inhibitory activity, providing a basis for designing new compounds with higher potency. nih.gov Similarly, 2D-QSAR models for other pyrazole derivatives have been created to predict anti-proliferative effects against various cancer cell lines, including PC-3 (prostate) and K562 (leukemia). nih.gov

Enzyme Inhibitors: QSAR studies on pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease, have highlighted the importance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs For other targets like human 4-Hydroxyphenylpyruvate dioxygenase (HPPD), QSAR models have successfully correlated electronic descriptors calculated by DFT (Density Functional Theory) with inhibitory activity. biointerfaceresearch.com

A typical QSAR study involves developing a model equation that links descriptors to activity. For example, a model for EGFR kinase inhibitors might look like: pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

The statistical quality of these models is validated using metrics like the correlation coefficient (R²), leave-one-out cross-validation (Q²), and external validation on a test set of compounds. nih.gov

| QSAR Study Focus | Model Type | Key Findings/Significant Descriptors |

| EGFR Kinase Inhibition acs.orgnih.gov | 2D-QSAR | Adjacency/distance matrix descriptors are highly influential. |

| AChE Inhibition shd-pub.org.rs | 2D & 3D-QSAR | Molecular volume and number of multiple bonds are significant. |

| Anticancer Activity (Various Cell Lines) nih.gov | 2D-QSAR | Models developed to predict pIC₅₀ for in-house synthesized pyrazoles. |

| HPPD Inhibition biointerfaceresearch.com | QSAR (MLR & Neural Network) | Activity is strongly correlated with selected electronic descriptors. |

These models provide valuable guidance for the structural modification of this compound to enhance its potential activity against specific biological targets.

ADMETox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMETox profiling predicts these properties using computational models, saving significant time and resources in the early stages of drug discovery. nih.govajol.info These predictions are based on a compound's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity. Web-based tools like SwissADME and pkCSM are commonly used for these predictions. nih.gov

For pyrazole derivatives, ADMETox studies are crucial for assessing their drug-likeness and potential safety. johnshopkins.edu Key parameters evaluated include:

Absorption: Predicting oral bioavailability, often using rules like Lipinski's Rule of Five and Veber's Rule. nih.gov Most small-molecule pyrazole derivatives are found to be compliant with these rules, suggesting good potential for oral absorption. nih.gov

Distribution: Assessing whether the compound can cross the blood-brain barrier (BBB) or is highly bound to plasma proteins.

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Estimating the route and rate of elimination from the body.

Toxicity: Predicting potential toxicities, such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).

The table below shows a representative in silico ADMETox profile for a class of pyrazole derivatives, illustrating the types of data generated. johnshopkins.eduajol.info

| Property | Parameter | Predicted Value/Outcome | Significance |

| Physicochemistry | Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliant with Lipinski's Rule | |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule | |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule | |

| Absorption | Water Solubility | Varies | Affects formulation and absorption |

| Caco-2 Permeability | Varies | Indicates intestinal absorption | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

| CYP3A4 Inhibitor | No | Low risk of specific drug interactions | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

In silico studies on various pyrazole derivatives have generally shown favorable ADMETox profiles, indicating that they are promising candidates for drug development. ajol.infoajol.info These predictions suggest that this compound would likely exhibit good drug-like properties, though specific experimental validation would be required.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key chemoinformatic technique that computationally screens large libraries of small molecules to identify those most likely to bind to a drug target. tojqi.netscielo.br This approach is far more rapid and cost-effective than high-throughput screening (HTS) of physical compounds.

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the target protein and involves docking thousands or millions of compounds into its active site. nih.gov Ligand-based methods use the knowledge of known active molecules to find other compounds with similar properties.

The pyrazole scaffold has been successfully identified as a privileged structure through virtual screening campaigns:

Proteasome Inhibitors: In one notable study, a virtual screen of approximately 340,000 small molecules against the active site of the proteasome led to the identification of a potent proteasome inhibitor with a pyrazole scaffold. nih.gov This compound demonstrated excellent metabolic stability and effectiveness in vivo. nih.gov

Anti-hyperglycemic Agents: Virtual screening of a library of 36 pyrazole derivatives of usnic acid was conducted to identify new potential anti-hyperglycemic agents targeting the PPARγ receptor. nih.govresearchgate.net This process, which included ADMET prediction and molecular docking, successfully identified lead compounds with high predicted binding affinity. nih.govresearchgate.net

Anticoagulants: A novel virtual screening algorithm was used to screen pyrazole derivatives, leading to the identification of new lead compounds with potential anticoagulant activity targeting Factor Xa. scielo.br

These examples demonstrate the power of chemoinformatics and virtual screening to navigate the vast chemical space and pinpoint promising pyrazole-based drug candidates. This compound and its analogues can be included in such libraries to explore their potential against a wide array of biological targets. tojqi.net

Advanced Research Applications of 3 Methyl 5 P Tolyl 1h Pyrazole Derivatives

Medicinal Chemistry Research

The scaffold of 3-methyl-5-p-tolyl-1H-pyrazole and its related pyrazole (B372694) structures serve as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This versatility has made pyrazole derivatives a focal point in the rational design of new therapeutic agents. nih.gov Researchers have extensively explored this chemical class, leading to the development of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. globalresearchonline.netmdpi.com

The synthesis of novel therapeutic agents based on the pyrazole core is an active area of research. A common and established method for creating the pyrazole ring involves the cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine (B178648) derivative. mdpi.com This reaction initially forms a pyrazoline, which is then oxidized to yield the aromatic pyrazole ring. mdpi.com

Variations on this fundamental approach allow for the creation of diverse derivatives. For instance, researchers have synthesized 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives to evaluate their antiproliferative activities against human cancer cell lines. nih.gov Another synthetic strategy involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide to produce pyrazole-1-carbothioamides, which can be further modified to create various thiazolyl-pyrazole derivatives with potential anticancer properties. d-nb.info

Other synthetic routes include:

The reaction of 1-(p-tolyl)butane-1,3-dione with hydrazine hydrate or phenylhydrazine to yield 3-methyl-5-(p-tolyl)-1H-pyrazole or its 1-phenyl derivative, respectively.

The synthesis of 5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole from 3-(3-methylthiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one and phenylhydrazine hydrochloride. cell.com

The preparation of fused pyrazole ring systems by treating benzylidene derivatives of pyrazoles with hydrazine or phenylhydrazine. researchgate.netjmchemsci.com

These synthetic strategies enable the systematic modification of the pyrazole core at various positions, allowing chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.

Understanding how these compounds exert their effects at a molecular level is crucial for their development as drugs. Research on this compound derivatives has focused on several key pharmacological mechanisms.

Many pyrazole derivatives function by inhibiting specific enzymes that are critical in disease processes.

Kinase Inhibition: Protein kinases are a major class of enzymes targeted in cancer therapy. researchgate.net Certain fused pyrazole derivatives have demonstrated protein kinase inhibitory activity. jmchemsci.com For example, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Compounds from this series showed significant inhibitory activity with IC₅₀ values in the sub-micromolar range. nih.gov Another study identified thiazolyl-pyrazole derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase, another key target in oncology. d-nb.info

| Compound | IC₅₀ (μM) |

|---|---|

| 7a | 0.635 |

| 7b | 0.824 |

| 8a | 0.227 |

| 8b | 0.361 |

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many pyrazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes. A study on a series of pyrazole sulfonates identified 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate as a superior anti-inflammatory agent. mdpi.com This compound was also identified as a selective COX-2 inhibitor, which is a desirable profile for reducing gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

| Compound | Inhibition of Auricular Edema (%) | COX-2 Selectivity Index (SI) |

|---|---|---|

| 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate | 27.0 | 455 |

Other Enzyme Targets: Phenylpyrazole derivatives have also been developed as a new class of selective inhibitors for Myeloid cell leukemia 1 (MCL-1), an anti-apoptotic protein often overexpressed in tumors. nih.gov These compounds bind to the BH3-domain-binding pocket on the MCL-1 surface, disrupting its function. nih.gov

In addition to inhibiting enzymes, pyrazole derivatives can be designed to bind to specific cellular receptors. For example, researchers have developed regioselective syntheses of 4-alkyl-1,3,5-triarylpyrazoles specifically for their potential use as ligands for the estrogen receptor. mdpi.comnih.gov The ability to create unsymmetrically substituted pyrazoles is key to developing ligands that can selectively target different receptor subtypes. mdpi.comnih.gov

By interacting with key proteins like kinases or receptors, pyrazole derivatives can modulate entire cellular signaling pathways. A significant example is the induction of apoptosis (programmed cell death) in cancer cells. Phenylpyrazole derivatives that selectively inhibit the anti-apoptotic protein MCL-1 were shown to be effective in inducing caspase-dependent apoptosis in leukemia cells. nih.gov By inhibiting MCL-1, these compounds disrupt the balance of pro- and anti-apoptotic proteins, triggering the mitochondrial apoptosis pathway. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific changes in a molecule's structure affect its biological activity. nih.gov For pyrazole derivatives, SAR studies have provided critical insights for optimizing their potency and selectivity. nih.gov

In one study focused on developing inhibitors for meprin α and meprin β (metalloproteases), researchers systematically modified the substituents at positions 3 and 5 of the pyrazole ring. nih.gov The investigation revealed that a 3,5-diphenylpyrazole already exhibited high potency. nih.gov Introducing different groups allowed for the exploration of the enzyme's S1 and S1' pockets. nih.gov

| Position 3 Substituent | Position 5 Substituent | Relative Inhibitory Activity |

|---|---|---|

| Phenyl | Phenyl | High |

| Phenyl | Methyl | Decreased |

| Phenyl | Benzyl | Decreased |

| Phenyl | Cyclopentyl | Similar to Phenyl-Phenyl |

Further studies on this scaffold showed that N-substitution on the pyrazole ring with lipophilic moieties, such as a methyl or phenyl group, resulted in a decrease in activity against meprins compared to the unsubstituted version. nih.gov These SAR studies are crucial for guiding the design of more effective and selective inhibitors. nih.govnih.gov By understanding which structural features are essential for activity, chemists can focus their synthetic efforts on the most promising molecular designs. nih.gov

Development of Multi-Target Directed Ligands

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.govmdpi.com This property makes it an ideal framework for designing Multi-Target Directed Ligands (MTDLs), which are single molecules engineered to interact with several targets simultaneously. This approach is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved. nih.govresearchgate.net